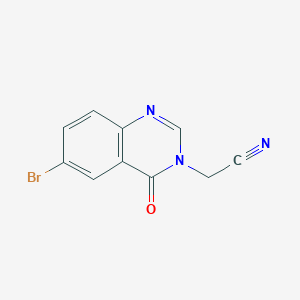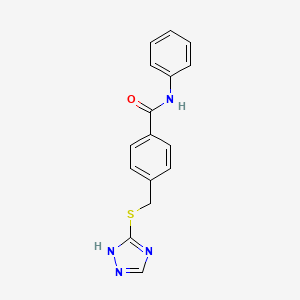
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the 1H-1,2,4-triazole ring.
Introduction of the Sulfanylmethyl Group: The triazole ring is then functionalized with a sulfanylmethyl group through a nucleophilic substitution reaction.
Coupling with Benzamide: The final step involves coupling the functionalized triazole with benzamide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazole ring or other functional groups.
Substitution: The phenyl and triazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Applications De Recherche Scientifique
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and protein interactions.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This can affect various cellular pathways and processes, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones
Uniqueness
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide is unique due to the presence of the sulfanylmethyl group, which can undergo various chemical modifications. This allows for the creation of derivatives with different properties and potential applications. Additionally, its ability to interact with biological targets makes it a versatile compound in medicinal chemistry.
Propriétés
IUPAC Name |
N-phenyl-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(19-14-4-2-1-3-5-14)13-8-6-12(7-9-13)10-22-16-17-11-18-20-16/h1-9,11H,10H2,(H,19,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXUGMHTLHEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
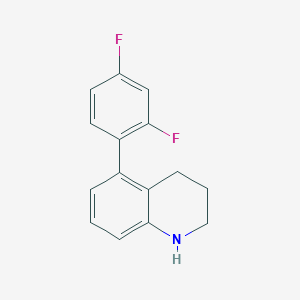
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7603660.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B7603669.png)
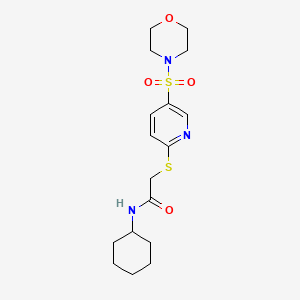
![[2-[(2-methoxybenzoyl)amino]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B7603683.png)
![[(1-Benzylpiperidin-4-ylidene)amino] 4-methylbenzoate](/img/structure/B7603685.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7603688.png)

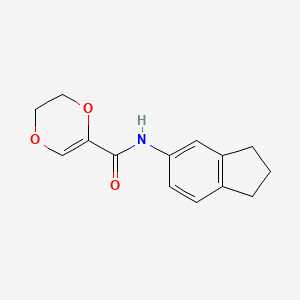
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B7603700.png)
![2-[(Benzylamino)methyl]adamantan-2-ol](/img/structure/B7603702.png)
![N-(2,6-dimethylphenyl)-2-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7603711.png)
